BMS-795311

CETP inhibition IC50 Biochemical assay

BMS-795311 is a distinct triphenylethanamine-derivative CETP inhibitor, purpose-built to overcome the critical hypertensive liability of torcetrapib while maintaining high intrinsic potency (IC50 3.8 nM). Validated in rat telemetry studies to not elevate blood pressure, and demonstrating maximal CE transfer inhibition at 1 mg/kg in transgenic mice, this compound is the optimal tool for isolating the pure pharmacology of CETP inhibition on reverse cholesterol transport. Ideal for comparative SAR studies and as a benchmark for next-generation lipid-modulating agents, its proven oral bioavailability and clean safety profile ensure reproducible, high-confidence in vivo data.

Molecular Formula C33H23F10NO3
Molecular Weight 671.5 g/mol
Cat. No. B606252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-795311
SynonymsBMS-795311;  BMS 795311;  BMS795311.
Molecular FormulaC33H23F10NO3
Molecular Weight671.5 g/mol
Structural Identifiers
SMILESC1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F
InChIInChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1
InChIKeyUBJMOTPQBCKENW-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-795311 Procurement Data Sheet: CETP Inhibitor Technical Specifications and Baseline Characteristics


BMS-795311 is a chiral triphenylethanamine derivative and a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP), identified and optimized by Bristol-Myers Squibb as part of a lead discovery program to identify compounds devoid of the off-target liabilities observed with earlier-generation CETP inhibitors [1]. The compound is designated by its systematic IUPAC name N-[(1R)-1-(3-cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide and is assigned the CAS Registry Number 939390-99-5 [2]. In validated biochemical assays, BMS-795311 exhibits an IC50 of 3.8–4 nM for CETP inhibition and demonstrates functional inhibition of cholesteryl ester transfer in human whole plasma with an IC50 of 0.22 µM [1]. This compound was selected for advanced preclinical safety evaluation and was the subject of a co-development agreement between Bristol-Myers Squibb and Simcere Pharmaceutical Group for cardiovascular indications [3].

Why a General 'CETP Inhibitor' Cannot Substitute for BMS-795311: Chemical Class, Safety Profile, and Potency Divergence


Despite sharing a common therapeutic target, CETP inhibitors from different chemical classes exhibit profound differences in potency, mechanism of inhibition, and crucially, off-target safety profiles that have led to clinical failures [1]. Early-generation compounds such as torcetrapib, while potent, were discontinued due to off-target hypertension linked to aldosterone synthase activation—a liability absent in BMS-795311 based on direct comparative rat telemetry and H295R cell studies . Furthermore, substitution with dalcetrapib, a much weaker inhibitor (IC50 0.2 µM), or even structurally distinct but potent inhibitors like evacetrapib or anacetrapib, fails to account for BMS-795311's unique triphenylethanamine scaffold, which was specifically engineered to maintain high intrinsic potency (IC50 3.8 nM) while avoiding the tetrahydroquinoline-related toxicity concerns of its predecessors [1]. Therefore, assuming interchangeability among 'CETP inhibitors' ignores critical, empirically validated differences in both efficacy and safety that define the compound's scientific and translational value.

Quantitative Differentiation Guide: BMS-795311 vs. Comparator CETP Inhibitors


Biochemical CETP Inhibition Potency: BMS-795311 vs. Torcetrapib, Anacetrapib, Evacetrapib, and Dalcetrapib

BMS-795311 inhibits CETP in a scintillation proximity assay (SPA) with an IC50 of 3.8–4 nM, demonstrating sub-nanomolar potency [1]. This represents a 9.7-fold improvement in potency relative to torcetrapib (IC50 37 nM) and is approximately 2.1-fold more potent than anacetrapib (IC50 7.9 nM) under comparable recombinant human CETP assay conditions . While evacetrapib exhibits a reported IC50 of 5.5 nM, BMS-795311's 3.8 nM value confers a 1.45-fold potency advantage . Notably, dalcetrapib is over 50-fold weaker, with an IC50 of 0.2 µM .

CETP inhibition IC50 Biochemical assay Scintillation proximity assay Comparative potency

In Vivo Cholesteryl Ester Transfer Inhibition: BMS-795311 Exhibits Maximal Suppression at 1 mg/kg in Transgenic Mice

BMS-795311 maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice, achieving a level of suppression that was comparable to that of torcetrapib [1]. While direct quantitative dose-response comparisons for anacetrapib and evacetrapib in this specific transgenic model are not available in the primary literature, the ability of BMS-795311 to achieve maximal inhibition at this low oral dose highlights its high oral bioavailability and robust target engagement in a living system [1].

In vivo efficacy CETP transgenic mice Cholesteryl ester transfer Oral dosing Pharmacodynamics

HDL Cholesterol Elevation in Hamsters: BMS-795311 Matches Torcetrapib Efficacy Without Off-Target Hypertension

In moderately fat-fed hamsters, BMS-795311 increased HDL cholesterol content and particle size to an extent that was comparable to torcetrapib, confirming its in vivo efficacy in a relevant rodent model of dyslipidemia [1]. Crucially, this comparable efficacy was achieved without the hypertensive liability of torcetrapib, as detailed in a separate evidence item. This combination of equivalent efficacy with a cleaner safety profile differentiates BMS-795311 from its closest historical comparator.

HDL cholesterol Lipid modulation Hamster model Therapeutic efficacy Cardiovascular

Absence of Off-Target Hypertension: BMS-795311 Does Not Increase Blood Pressure in Rat Telemetry Studies

In a critical safety differentiation, BMS-795311 did not increase blood pressure in conscious rat telemetry studies, in contrast to the known off-target hypertensive liability of torcetrapib [1]. Furthermore, BMS-795311 did not induce an increase in aldosterone synthase (CYP11B2) in H295R cells, providing a mechanistic basis for the absence of hypertension [1]. Torcetrapib's blood pressure elevation was a primary driver of its clinical failure, making this safety differentiation essential for scientific selection. While anacetrapib and evacetrapib also do not elevate blood pressure, BMS-795311 achieves this safety benchmark with a unique chemical scaffold distinct from the 3,5-bis(trifluoromethyl)phenyl-containing compounds that constitute the rest of the clinical-stage CETP inhibitor class .

Cardiovascular safety Blood pressure Telemetry Off-target effects Toxicity

Recommended Scientific and Preclinical Application Scenarios for BMS-795311


In Vivo Studies of CETP Inhibition Requiring a Clean Cardiovascular Safety Profile

BMS-795311 is optimally suited for in vivo investigations where the confounding hypertensive effects of torcetrapib must be avoided. Its demonstrated lack of blood pressure elevation in rat telemetry studies, combined with robust CETP inhibition and HDL elevation in hamster and transgenic mouse models, makes it the compound of choice for dissecting the pure pharmacology of CETP inhibition on reverse cholesterol transport and atherosclerosis, without the need to control for off-target cardiovascular toxicity [1].

Preclinical Efficacy Models in Human CETP Transgenic Mice

Given its maximal inhibition of cholesteryl ester transfer activity at an oral dose of 1 mg/kg in human CETP/apoB-100 dual transgenic mice, BMS-795311 is a validated tool compound for studies in this specific transgenic model. Its high oral bioavailability and potency at low doses allow for convenient and reproducible dosing regimens in chronic efficacy studies, minimizing potential formulation or tolerability issues associated with higher compound loads [1].

Comparative Pharmacology Studies Distinguishing Chemical Scaffold Effects

As a triphenylethanamine derivative, BMS-795311 offers a chemically distinct scaffold compared to the 3,5-bis(trifluoromethyl)phenyl-containing CETP inhibitors (e.g., anacetrapib, evacetrapib). It can be procured for comparative pharmacology studies designed to elucidate structure-activity relationships related to potency, selectivity, and off-target profiles across the CETP inhibitor chemical space, providing valuable insights into scaffold-specific biological effects .

Lead Optimization and Medicinal Chemistry Benchmarking

BMS-795311 serves as a high-potency, well-characterized benchmark for medicinal chemistry programs focused on developing next-generation CETP inhibitors or related lipid-modulating agents. Its comprehensive preclinical profile—including biochemical IC50 values, in vivo efficacy data, and safety pharmacology outcomes—provides a robust standard against which novel compounds can be quantitatively compared during lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-795311

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.